molecular formula C26H32N4O6 B2966500 Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252890-21-3

Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2966500
CAS No.: 1252890-21-3
M. Wt: 496.564
InChI Key: TUZYZGGMIKPMGN-UHFFFAOYSA-N
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Description

Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C26H32N4O6 and its molecular weight is 496.564. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Pharmacological Activities

Research has shown the synthesis of novel compounds with structural similarities to the chemical structure , aiming to explore their pharmacological potential. For instance, studies have synthesized new heterocyclic compounds with anti-inflammatory and analgesic properties by manipulating related chemical structures. These compounds have shown significant inhibition of cyclooxygenase (COX-1/COX-2) activities, alongside notable analgesic and anti-inflammatory effects, suggesting their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, the synthesis of new 1,2,4-Triazole derivatives and their antimicrobial activities have been explored, with some compounds exhibiting moderate to good activities against various microorganisms, highlighting the potential for developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Advanced Materials and Chemical Interactions

The chemical structure's derivatives have also been investigated for their role in the synthesis of advanced materials. For example, polyamides containing specific functional groups derived from reactions involving similar chemical structures have been synthesized, demonstrating potential applications in materials science due to their solubility and thermal stability properties (Hattori & Kinoshita, 1979). Another study focused on the synthesis of oxadiazole N-Mannich bases, with investigations into their antimicrobial and anti-proliferative activities. These compounds displayed broad-spectrum antibacterial activities and potent anti-proliferative effects against various cancer cell lines, indicating their potential as candidates for further pharmacological evaluation (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).

Molecular Interactions and Pharmacological Effects

The exploration of molecular interactions and the pharmacological effects of compounds structurally related to the query has led to insights into their mechanisms of action. For instance, specific derivatives have been studied for their antagonist activities on cannabinoid receptors, shedding light on molecular interactions critical for developing new therapeutic strategies (Shim, Welsh, Cartier, Edwards, Howlett, 2002).

Properties

IUPAC Name

methyl 4-(3,4-dimethoxyphenyl)-6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O6/c1-33-19-7-5-6-18(15-19)30-12-10-29(11-13-30)16-20-23(25(31)36-4)24(28-26(32)27-20)17-8-9-21(34-2)22(14-17)35-3/h5-9,14-15,24H,10-13,16H2,1-4H3,(H2,27,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZYZGGMIKPMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC(=CC=C4)OC)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.